N-(3-Chlorophenyl)-2,4,6-trinitroaniline
Description
Properties
Molecular Formula |
C12H7ClN4O6 |
|---|---|
Molecular Weight |
338.66 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2,4,6-trinitroaniline |
InChI |
InChI=1S/C12H7ClN4O6/c13-7-2-1-3-8(4-7)14-12-10(16(20)21)5-9(15(18)19)6-11(12)17(22)23/h1-6,14H |
InChI Key |
GSRLJZRKZZUSPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Chlorination of Picric Acid
The synthesis of TNCB typically begins with picric acid (2,4,6-trinitrophenol) , which undergoes chlorination using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). This step replaces the phenolic hydroxyl group with a chlorine atom, yielding TNCB.
Reaction Conditions
-
Reagents : Picric acid (10.0 g, 43.8 mmol), PCl₅ (excess).
-
Solvent : Dry sulfolane or dichloromethane.
-
Temperature : 25–175°C (gradient heating).
-
Time : 2–24 hours.
Mechanistic Insight
The reaction proceeds via electrophilic aromatic substitution, where PCl₅ acts as both a chlorinating agent and a Lewis acid catalyst. The nitro groups meta-direct the incoming chloride, ensuring selective substitution at the para position relative to the hydroxyl group.
Nucleophilic Aromatic Substitution (SNAr) with 3-Chloroaniline
Reaction Design and Optimization
The second step involves displacing the chlorine atom in TNCB with 3-chloroaniline. This SNAr reaction is facilitated by the electron-deficient nature of TNCB, which enhances the electrophilicity of the aromatic ring.
Standard Protocol
-
Reagents : TNCB (1.0 equiv), 3-chloroaniline (1.2–2.0 equiv).
-
Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH).
-
Solvent : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Temperature : 80–120°C (reflux).
-
Time : 12–48 hours.
-
Workup : Quenching with dilute HCl, filtration, and recrystallization from ethanol/water.
Yield Considerations
Preliminary data from analogous SNAr reactions (e.g., synthesis of 2,4,6-trinitroaniline) suggest yields of 70–85% under optimized conditions. For this compound, steric hindrance from the 3-chlorophenyl group may reduce yields to 60–75%.
Critical Parameters
-
Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize the transition state and enhance reaction rates.
-
Base Strength : Strong bases (e.g., NaH) improve deprotonation of 3-chloroaniline, increasing nucleophilicity.
-
Stoichiometry : Excess 3-chloroaniline (1.5–2.0 equiv) drives the reaction to completion.
Alternative Methodologies and Comparative Analysis
Ullmann Coupling
While traditional SNAr is preferred, Ullmann-type coupling offers an alternative for challenging substrates. This copper-catalyzed reaction couples aryl halides with amines under milder conditions.
Representative Conditions
Buchwald-Hartwig Amination
Palladium-catalyzed cross-coupling provides another route, though the cost of catalysts and ligands limits scalability.
Typical Setup
Mechanistic and Kinetic Studies
SNAr Reaction Pathway
The SNAr mechanism involves two key steps:
-
Formation of a Meisenheimer complex : Attack of the deprotonated 3-chloroaniline on TNCB, generating a negatively charged intermediate.
-
Elimination of chloride : Restoration of aromaticity via expulsion of Cl⁻.
Rate-Limiting Factors
-
Nucleophilicity of 3-Chloroaniline : Enhanced by strong bases (e.g., NaH).
-
Leaving Group Ability : Chloride in TNCB is an excellent leaving group due to nitro group activation.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chlorophenyl)-2,4,6-trinitroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of diamines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives with varying degrees of oxidation.
Reduction: Diamines with reduced nitro groups.
Substitution: Substituted aniline derivatives with different functional groups.
Scientific Research Applications
The explosive properties of N-(3-Chlorophenyl)-2,4,6-trinitroaniline make it relevant in military applications. It has been noted that compounds within this class can be used in the formulation of explosive devices due to their sensitivity and stability under certain conditions.
- Use in Munitions : Historically, similar nitro compounds have been incorporated into munitions and explosive devices. The stability and explosive potential of this compound suggest its possible use in modern military applications where high-performance explosives are required .
Materials Science
In materials science, this compound can be investigated for its potential role in developing new materials with specific properties.
- Polymeric Composites : Research indicates that incorporating nitrated compounds into polymers can enhance their mechanical properties and thermal stability. This application could lead to advancements in creating lightweight yet durable materials suitable for aerospace and automotive industries .
Case Study 1: Application in HPLC Analysis
A comprehensive study was conducted to evaluate the effectiveness of this compound as an internal standard in HPLC for TATB analysis. The study demonstrated that using this compound significantly improved the accuracy and precision of the analytical results by compensating for variations during sample injection and instrument fluctuations.
Case Study 2: Explosive Formulation
In another case study focusing on explosives technology, researchers explored the incorporation of this compound into various explosive formulations. The findings indicated that this compound could enhance the detonation characteristics while maintaining stability during storage.
Mechanism of Action
The mechanism of action of N-(3-Chlorophenyl)-2,4,6-trinitroaniline involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with cellular components, potentially causing oxidative stress or other biochemical effects. The chlorophenyl group may also contribute to the compound’s overall reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Basicity and Electronic Properties
- N,N-Dimethyl-2,4,6-trinitroaniline: N,N-Dimethylation increases basicity by ~40,000-fold compared to TNA due to steric hindrance forcing the dimethylamino group out of the aromatic plane, reducing resonance delocalization of the lone pair. This contrasts with N-(3-chlorophenyl)-2,4,6-trinitroaniline, where the electron-withdrawing chlorine atom further destabilizes the protonated form, likely resulting in lower basicity than even TNA .
- N-(4-Chlorophenyl)-2,4,6-trinitroaniline: A positional isomer of the target compound, this derivative substitutes chlorine at the para position.
Crystal Structure and Intermolecular Interactions
- N-Methyl-2,4,6-trinitroaniline: Exhibits strong intramolecular hydrogen bonding between the N–H group and ortho-nitro oxygen, stabilizing a non-planar conformation. In contrast, the 3-chlorophenyl substituent may introduce steric clashes, disrupting such interactions and altering crystal packing .
- 3-Trifluoromethyl-2,4,6-trinitroaniline : The electron-withdrawing CF₃ group enhances thermal stability but reduces solubility. The chlorine atom in the 3-chloro derivative, though less electronegative, may similarly improve thermal stability compared to alkyl-substituted analogs .
Energetic and Explosive Properties
- N-(2-Hydroxyethyl nitrate)-2,4,6-TNA : A nitrated derivative with a melting point of 122°C, highlighting how functionalization (e.g., hydroxyethyl nitrate) modifies physical properties. The 3-chloro derivative’s explosiveness remains unstudied but is expected to be less sensitive than primary nitroamines due to steric shielding .
Q & A
Q. What are the key steps in synthesizing N-(3-Chlorophenyl)-2,4,6-trinitroaniline, and how do reaction conditions influence yield and purity?
The synthesis typically involves a multi-step nitration and coupling process. For analogous compounds like 2,4,6-trinitroaniline (TNA), nitration of aniline derivatives with mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–110°C) is critical. Solvents such as dichloromethane or dimethylformamide are used to stabilize intermediates, while catalysts like Lewis acids enhance reaction efficiency. Post-synthesis purification via recrystallization (e.g., using ethanol) ensures high purity .
Q. How can the molecular structure of this compound be characterized experimentally?
X-ray crystallography (XRD) is the gold standard for structural elucidation. For example, substituted trinitroanilines exhibit distinct bond distortions due to nitro group electron-withdrawing effects. XRD data reveal bond angles and torsion angles, such as the twist between the amino group and aromatic ring caused by steric clashes with nitro substituents .
Q. What safety protocols are essential when handling this compound?
Due to its explosive nature, the compound must be stored moistened (e.g., with 20% water) in non-reactive containers, away from heat or reducing agents. Personal protective equipment (PPE), including blast shields and flame-resistant gloves, is mandatory. Decomposition products like CO and NOₓ require fume hoods or remote handling systems .
Advanced Research Questions
Q. How do electronic and steric effects influence the basicity of this compound derivatives?
The 2,4,6-trinitro substitution drastically reduces basicity (pKa ~ -9.41) by delocalizing the amino group’s lone pair into nitro groups. N-methylation increases basicity by 40,000-fold due to steric hindrance, which disrupts resonance stabilization and forces the amino group out of the aromatic plane .
Q. What computational methods are effective for predicting the detonation velocity and sensitivity of this compound?
Density Functional Theory (DFT) calculates key parameters like bond dissociation energies (BDEs) and heats of formation. For TNA analogs, the Kamlet-Jacobs equations correlate crystal density (1.76 g/cm³) and elemental composition to predict detonation velocity (~7,300 m/s). Sensitivity is modeled using Hirshfeld surface analysis to assess intermolecular interactions .
Q. How does Hammett acidity analysis apply to this compound in catalytic studies?
The compound’s nitro groups act as strong electron-withdrawing substituents, giving it a Hammett acidity constant (σ⁺) of ~12.2. This property makes it useful as a solid acid catalyst in reactions like biodiesel production, where its acidity is quantified via indicator dyes (e.g., 2,4,6-trinitroaniline in H₂SO₄) .
Q. What spectroscopic techniques resolve dynamic conformational changes in solution?
Variable-temperature ¹H NMR captures steric hindrance effects. For example, N-methyl-2,4,6-trinitroaniline shows inequivalent 3,5-proton signals at low temperatures due to restricted rotation. Coalescence temperatures (~50°C) and Arrhenius activation energies (~14.5 kcal/mol) quantify rotational barriers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
